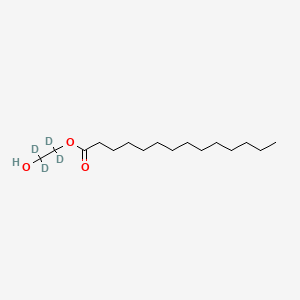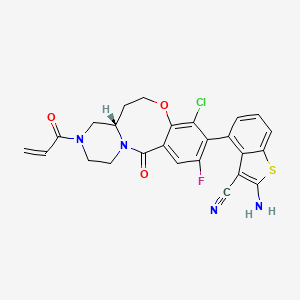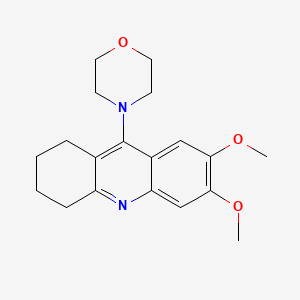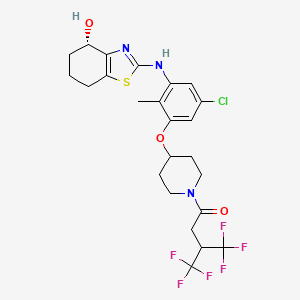
ROR|At/DHODH-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ROR|At/DHODH-IN-3 is a small molecule inhibitor targeting dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This compound has shown significant potential in the treatment of various diseases, including cancer and viral infections, by inhibiting the activity of DHODH and thereby disrupting the synthesis of pyrimidine nucleotides .
Métodos De Preparación
The synthesis of ROR|At/DHODH-IN-3 involves multiple steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods may include large-scale batch reactions, continuous flow processes, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
ROR|At/DHODH-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical structure and activity
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
ROR|At/DHODH-IN-3 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the mechanisms of DHODH inhibition and pyrimidine nucleotide synthesis.
Biology: Researchers use this compound to investigate the role of DHODH in cellular metabolism and its impact on cell proliferation and survival.
Medicine: The compound has shown promise in the treatment of diseases such as cancer, where it induces cell cycle arrest and apoptosis in cancer cells.
Industry: This compound is used in the development of new therapeutic agents and as a reference compound in drug discovery and development
Mecanismo De Acción
ROR|At/DHODH-IN-3 exerts its effects by inhibiting the activity of DHODH, an enzyme that catalyzes the conversion of dihydroorotate to orotate in the de novo pyrimidine synthesis pathway. This inhibition leads to a depletion of intracellular pyrimidine pools, resulting in the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately cell death .
The molecular targets and pathways involved include the pyrimidine biosynthesis pathway, mitochondrial respiratory chain, and various signaling pathways that regulate cell proliferation and survival .
Comparación Con Compuestos Similares
ROR|At/DHODH-IN-3 is unique in its high potency and selectivity for DHODH inhibition compared to other similar compounds. Some similar compounds include:
Brequinar: Another DHODH inhibitor with a different chemical structure but similar mechanism of action.
Leflunomide: A clinically approved DHODH inhibitor used in the treatment of rheumatoid arthritis and multiple sclerosis.
Teriflunomide: An active metabolite of leflunomide with similar DHODH inhibitory activity
This compound stands out due to its superior efficacy and lower toxicity profile, making it a promising candidate for further development and clinical applications .
Propiedades
Fórmula molecular |
C24H26ClF6N3O3S |
|---|---|
Peso molecular |
586.0 g/mol |
Nombre IUPAC |
1-[4-[5-chloro-3-[[(4S)-4-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]amino]-2-methylphenoxy]piperidin-1-yl]-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-one |
InChI |
InChI=1S/C24H26ClF6N3O3S/c1-12-15(32-22-33-21-16(35)3-2-4-18(21)38-22)9-13(25)10-17(12)37-14-5-7-34(8-6-14)20(36)11-19(23(26,27)28)24(29,30)31/h9-10,14,16,19,35H,2-8,11H2,1H3,(H,32,33)/t16-/m0/s1 |
Clave InChI |
AFZMZLHHVUIZBS-INIZCTEOSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1OC2CCN(CC2)C(=O)CC(C(F)(F)F)C(F)(F)F)Cl)NC3=NC4=C(S3)CCC[C@@H]4O |
SMILES canónico |
CC1=C(C=C(C=C1OC2CCN(CC2)C(=O)CC(C(F)(F)F)C(F)(F)F)Cl)NC3=NC4=C(S3)CCCC4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]-](/img/structure/B12429242.png)
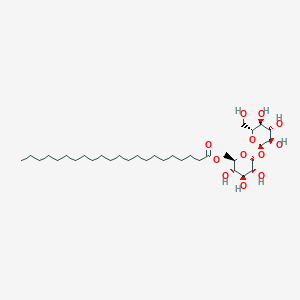
![[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol](/img/structure/B12429256.png)
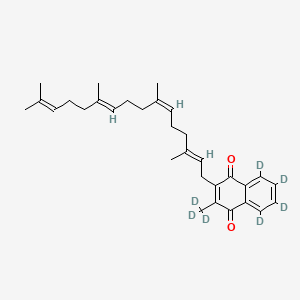
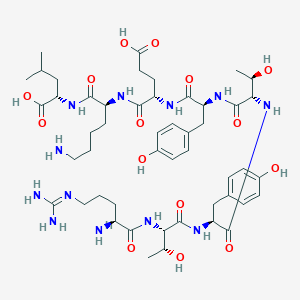
![(4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12429273.png)
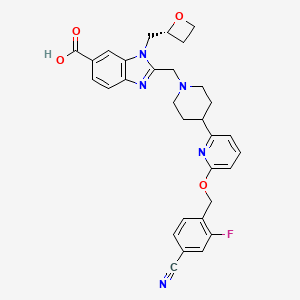
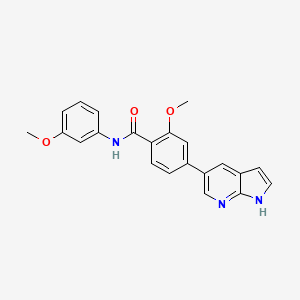
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B12429287.png)
![7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide](/img/structure/B12429295.png)
![5,9-Dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12429302.png)
